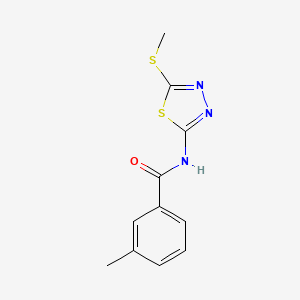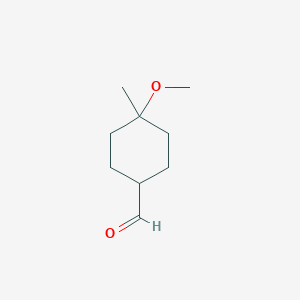![molecular formula C19H15F3N4O2S2 B2480161 N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 392296-89-8](/img/structure/B2480161.png)
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H15F3N4O2S2 and its molecular weight is 452.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation and Drug Design
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to the compound , have been synthesized and evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors play a critical role in cancer research by targeting cancer metabolism, with specific analogs showing improved solubility and potency compared to BPTES, highlighting their potential in therapeutic applications (Shukla et al., 2012).
Antimicrobial Activity
Several studies have synthesized and evaluated derivatives of the thiadiazole compound for their antimicrobial activity. For instance, new thiazolidin-4-one derivatives demonstrated potent in vitro antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Inhibitors in Cancer Research
Research on the hybridization of pharmacophores incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties has yielded compounds with promising anticancer properties. The design of such molecules is guided by their potential to act as drug-like small molecules, with specific studies focusing on the synthesis strategies and evaluation of their anticancer activity in vitro (Yushyn et al., 2022).
Synthesis and Characterization of Derivatives
The synthesis and evaluation of new derivatives incorporating the thiadiazole moiety have been extensively studied for various biological activities, including antimicrobial and anticonvulsant activities. These studies provide insights into the structural-activity relationships that govern the biological efficacy of these compounds, offering pathways for the development of new therapeutic agents (Küçükgüzel et al., 2013).
Exploration of Chemical Properties
The versatility of compounds related to N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide in synthesizing various heterocyclic compounds showcases the breadth of chemical exploration. These efforts have led to the development of novel compounds with potential applications in drug development and materials science, emphasizing the significance of understanding the chemical properties and reactivity of such compounds (Boechat et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is DNA , specifically the minor groove of the DNA duplex . This interaction with DNA is crucial for its biological activity.
Mode of Action
The compound interacts with its target, the minor groove of the DNA duplex, by forming a stable complex . This interaction is facilitated by the compound’s strong binding affinity, with a binding constant (Kb) of 1 × 10^5 M^−1 . The compound’s interaction with DNA results in static quenching , with a quenching constant (Kq) of 5.86 ± 0.11 × 10^12 M^−1 s^−1 .
Result of Action
The result of the compound’s action is the formation of a stable complex with the minor groove of the DNA duplex . This interaction can influence DNA-related processes, potentially leading to changes in cell function. The exact molecular and cellular effects would depend on the specific context and environment in which the compound is acting.
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with DNA and its overall biological activity. For instance, the compound’s interaction with calf thymus DNA was studied at a physiological temperature of 37 °C .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-29-18-26-25-17(30-18)24-15(27)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWAYSKWVQUTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
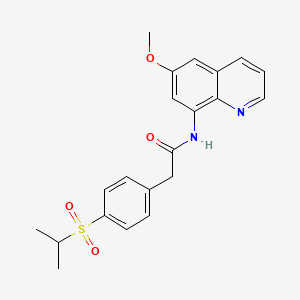
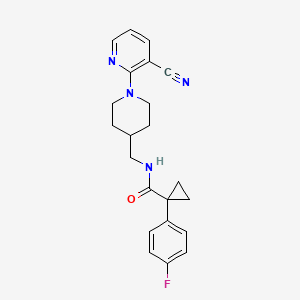

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
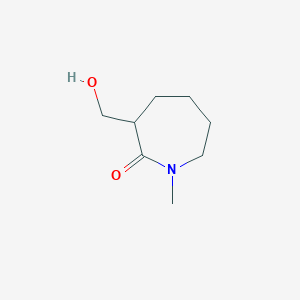
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
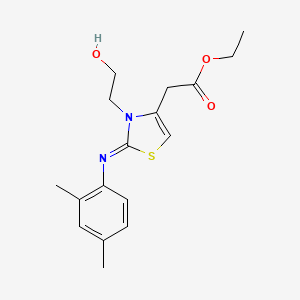
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)

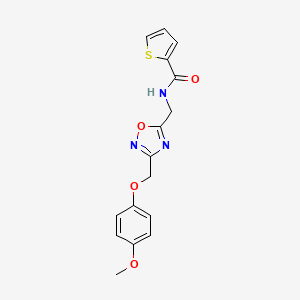
![2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine](/img/structure/B2480096.png)

